N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide
Description
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, a nitrophenoxy group, and an acetamide group
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-3-8(5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGICLFTTIFEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2)[N+](=O)[O-])CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxan-3-yl ring structure. This is followed by the introduction of the nitrophenoxy group and the acetamide group. Common reagents used in these reactions include hydroxylamine, acetic anhydride, and nitrophenol derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide, NaOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitro group can produce amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate high efficacy against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in models of ulcerative colitis. In vivo studies demonstrated that it significantly reduced inflammation markers such as IL-1β and TNF-α in colon tissues . This suggests potential therapeutic applications in treating inflammatory bowel diseases.
Potential in Cancer Treatment
Preliminary studies suggest that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide may possess anti-cancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Role in Drug Development
Given its diverse biological activities, this compound is being explored as a lead molecule for drug development. The ability to modify its structure could enhance its pharmacological profile, making it suitable for targeting specific diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl and nitrophenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide: Similar structure but with a different position of the nitro group.
N-(4,5-dihydroxy-6-hydroxymethyl-2-methoxy-tetrahydro-pyran-3-yl)-benzamide: Contains a methoxy group and a benzamide group instead of the nitrophenoxy and acetamide groups.
Uniqueness
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C32H48N2O23
- Molecular Weight : 828.73 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate cell growth and differentiation.
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, which is crucial for DNA replication and repair .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects : It has demonstrated significant antiproliferative effects on mammalian cells, particularly when tested under controlled conditions .
- Potential Antitumor Activity : The inhibition of topoisomerase II suggests potential use in cancer therapies, as it may prevent cancer cell proliferation.
Data Table of Biological Activities
Case Study 1: Antiproliferative Effects
A study examined the effects of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Mechanism Elucidation
Another investigation focused on the compound's mechanism of action. It was found to inhibit topoisomerase II activity in vitro, which correlated with increased DNA damage markers in treated cells. This supports its role as a potential chemotherapeutic agent.
Q & A
Q. What advanced separation techniques resolve stereoisomers of this compound?
- Methodological Answer: Chiral stationary phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns effectively separates enantiomers. Capillary electrophoresis (CE) with cyclodextrin additives provides complementary resolution. Confirm absolute configuration via electronic circular dichroism (ECD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
